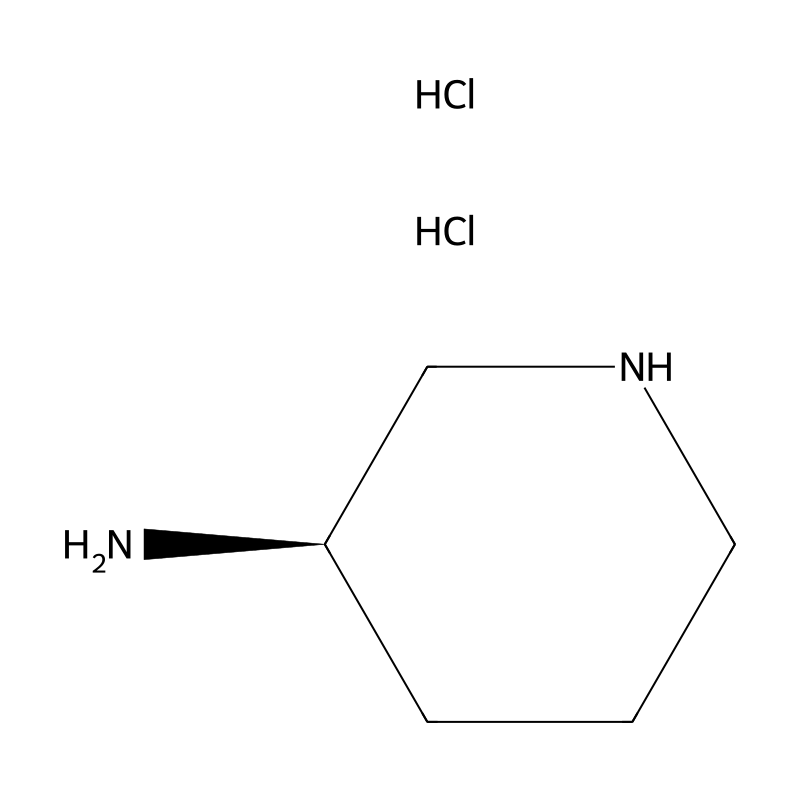

(R)-3-Aminopiperidine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(R)-3-Aminopiperidine dihydrochloride serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications. Its structure allows for incorporation into various drug candidates targeting different biological processes []. Research has explored its use in developing:

(R)-3-Aminopiperidine dihydrochloride is a chiral compound characterized by the presence of an amino group attached to a piperidine ring. Its chemical formula is , and it has a molecular weight of approximately 173.08 g/mol. This compound is notable for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system drugs due to its ability to cross the blood-brain barrier.

Another method involves reacting D-mandelic acid with racemic 3-piperidine amide under specific conditions to produce (R)-3-aminopiperidine hydrochloride, which can then be converted to its dihydrochloride form .

(R)-3-Aminopiperidine dihydrochloride exhibits significant biological activity, particularly as a neurotransmitter modulator. It has been investigated for its potential effects on various neurological conditions due to its interaction with receptors in the central nervous system. Studies suggest that it may play a role in enhancing cognitive functions and could be beneficial in treating disorders such as depression and anxiety .

The synthesis of (R)-3-Aminopiperidine dihydrochloride can be achieved through several methods:

- Lithium Aluminum Hydride Reduction: This involves reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran at controlled temperatures, followed by reaction with hydrochloric acid .

- D-Mandelic Acid Method: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent under specific temperature conditions, leading to the formation of (R)-3-aminopiperidine hydrochloride, which can then be converted to its dihydrochloride form .

- N-Boc Protection Method: Utilizing N-Boc-3-piperidone and (S)-or(R)-tert-butanesulfinyl amide, this method involves a series of reactions including condensation and low-temperature reduction, followed by deprotection to yield (R)-3-aminopiperidine dihydrochloride .

(R)-3-Aminopiperidine dihydrochloride is primarily used in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Development of drugs targeting neurological disorders.

- Synthesis of compounds that act on serotonin and dopamine receptors.

- Use in research to explore new therapeutic agents for mental health conditions.

Interaction studies have shown that (R)-3-Aminopiperidine dihydrochloride can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. It has been observed to enhance synaptic transmission and may modulate receptor activity, making it a candidate for further exploration in pharmacological applications targeting mood disorders and cognitive enhancement .

Several compounds share structural similarities with (R)-3-Aminopiperidine dihydrochloride. Below are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 1-Aminopiperidine | Similar ring structure | Often used in organic synthesis |

| 4-Aminopiperidine | Similar ring structure | Exhibits different biological activity |

| (S)-3-Aminopiperidine | Enantiomer | Potentially different pharmacokinetic properties |

| 2-Aminomorpholine | Similar nitrogen ring | Different functional groups affecting activity |

The uniqueness of (R)-3-Aminopiperidine dihydrochloride lies in its specific stereochemistry, which influences its interaction with biological targets and its efficacy as a therapeutic agent compared to other similar compounds.

Biocatalytic Approaches Using ω-Transaminases

The application of ω-transaminases (TAs) for the asymmetric synthesis of (R)-3-aminopiperidine has emerged as a green and sustainable method, offering significant advantages over traditional chemical approaches. These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, generating a chiral amine with high enantioselectivity. The most common synthetic route involves the amination of 1-Boc-3-piperidone using ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5'-phosphate (PLP) as a cofactor (Figure 1).

The general reaction scheme can be represented as follows:

1-Boc-3-piperidone + Isopropylamine → (R)-3-amino-1-Boc-piperidine + Acetone

This transamination reaction offers several advantages over conventional methods, including:

- One-step synthesis from commercially available substrates

- High yield and enantiomeric excess (typically >99%)

- Mild reaction conditions (ambient temperature, aqueous medium)

- Environmentally friendly process with minimal waste generation

- Scalability for industrial production

Recent studies have investigated various ω-transaminases for the asymmetric synthesis of (R)-3-aminopiperidine. A comprehensive comparison of their performance is presented in Table 1.

Table 1: Comparison of ω-Transaminases for the Synthesis of (R)-3-Aminopiperidine

The development of engineered ω-transaminases with enhanced activity and stereoselectivity has significantly improved the efficiency of this biocatalytic process. For example, a recombinant ω-transaminase with the aminoacid sequence shown in SEQ ID NO:1 demonstrated excellent performance, achieving conversion rates above 90% and ee values above 99%. This approach represents a substantial advancement over traditional chemical synthesis methods, which often require multiple steps and hazardous reagents.

Immobilized Enzyme Systems for Stereoselective Production

Immobilization of ω-transaminases on solid supports has emerged as an effective strategy to enhance enzyme stability, facilitate recovery, and enable continuous processing for the stereoselective production of (R)-3-aminopiperidine dihydrochloride. These immobilized enzyme systems offer several advantages for industrial-scale applications, including:

- Enhanced stability at higher temperatures and in organic solvents

- Easy recovery and reuse of the enzyme

- Simplified product isolation

- Potential for continuous flow operations

- Reduced production costs through enzyme recycling

Recent research has focused on developing efficient immobilization techniques to maximize enzyme activity and stability. Covalent immobilization on epoxy resins has proven particularly effective, with modifications such as ethylenediamine (EDA) significantly improving enzyme binding efficiency and activity retention.

Wang et al. (2022) developed a continuous flow system using ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine for the synthesis of (S)-1-Boc-3-aminopiperidine. This system achieved remarkable results:

- High binding efficiency (>95%) and activity recovery (75%)

- 90% residual activity after 15 reuse cycles

- 95% conversion within 10 minutes of residence time

- Space-time yield of 930.73 g·L⁻¹·day⁻¹

- Continuous operation for 24 hours

Similar approaches have been applied for the synthesis of (R)-3-aminopiperidine, with various supports and immobilization techniques evaluated to optimize performance, as summarized in Table 2.

Table 2: Immobilization Techniques for ω-Transaminases in (R)-3-Aminopiperidine Synthesis

The transition from batch to continuous flow processes represents a significant advancement in the industrial production of (R)-3-aminopiperidine. Continuous flow systems utilizing immobilized ω-transaminases have demonstrated exceptional productivity and operational stability, making them attractive for large-scale applications.

Multi-Enzyme Cascade Reactions for Chirality Control

Multi-enzyme cascade reactions have emerged as powerful tools for the synthesis of enantiomerically pure (R)-3-aminopiperidine, offering enhanced efficiency and stereoselectivity through the sequential action of multiple biocatalysts. These cascades eliminate the need for intermediate isolation and purification, resulting in simplified processes with reduced waste generation and improved overall yield.

Several multi-enzyme cascade systems have been developed for the synthesis of substituted piperidines, including (R)-3-aminopiperidine:

Carboxylic Acid Reductase (CAR) / ω-Transaminase (ω-TA) / Imine Reductase (IRED) Cascade:

This three-enzyme cascade enables the one-pot synthesis of substituted piperidines from keto acids or keto aldehydes with high stereoselectivity. Each biocatalyst exhibits specific chemo-, regio-, and stereoselectivity, resulting in precise control over the configuration of the final product.Galactose Oxidase / Imine Reductase Cascade:

Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have successfully converted N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. This approach prevents the racemization of key labile intermediates by conducting the entire process in one pot.Amine Oxidase / Ene Imine Reductase (EneIRED) Cascade:

This cascade enables the asymmetric dearomatization of activated pyridines to produce stereo-defined 3-substituted piperidines. The amine oxidase catalyzes the oxidation of tetrahydropyridines to generate activated C=C bonds, which are subsequently reduced by EneIREDs with high stereoselectivity.

The principles underlying these cascade reactions can be applied to the synthesis of (R)-3-aminopiperidine, with appropriate enzyme selection and reaction optimization. Figure 2 illustrates a generic multi-enzyme cascade for the synthesis of (R)-3-aminopiperidine.

These cascade reactions offer several advantages over single-enzyme approaches:

- Higher overall yield due to in situ conversion of intermediates

- Prevention of intermediate racemization or degradation

- Reduced processing steps and solvent usage

- Enhanced atom economy and process sustainability

- Potential for dynamic kinetic resolution of racemic intermediates

The efficiency of multi-enzyme cascades for the synthesis of chiral piperidines is exemplified by the work of France et al., who achieved high conversion (>90%), enantiomeric excess (>95%), and diastereomeric excess (>90%) in the one-pot synthesis of mono- and disubstituted piperidines using a CAR/ω-TA/IRED cascade.

Continuous Flow Biocatalytic Systems

Continuous flow biocatalytic systems represent a paradigm shift in the industrial production of (R)-3-aminopiperidine dihydrochloride, offering superior process control, enhanced mass transfer, and improved productivity compared to traditional batch operations [1] [2]. The implementation of these systems addresses fundamental challenges associated with enzyme stability, substrate conversion efficiency, and operational scalability.

Enhanced Mass Transfer and Reaction Kinetics

The microfluidic environment characteristic of continuous flow systems provides exceptional mass transfer properties that significantly improve enzymatic reaction rates [2]. Immobilized omega-transaminase systems utilizing covalently bound enzymes on ethylenediamine-modified epoxy resins have demonstrated remarkable performance metrics, achieving space-time yields of 930.73 g·L⁻¹·d⁻¹ with 95% conversion within 10 minutes residence time [1]. This represents a four-fold improvement in productivity compared to equivalent batch processes.

The superior performance stems from the enhanced surface-to-volume ratios inherent in microreactor designs, which minimize diffusion limitations and maximize substrate-enzyme contact [3]. Studies utilizing trans-4-proline hydroxylase in continuous flow configurations have reported space-time yields exceeding 1050 g·L⁻¹·d⁻¹, demonstrating the broad applicability of flow chemistry principles to piperidine derivative synthesis [4] [5].

Process Intensification Through Multi-Enzyme Cascades

Multi-enzyme cascade reactions in continuous flow systems enable the telescoping of multiple synthetic steps, reducing intermediate isolation requirements and improving overall process efficiency [6]. Immobilized dual enzyme reactors incorporating carbonyl reductase mutants with glucose dehydrogenase for cofactor recycling have achieved exceptional performance, with space-time yields reaching 1586 g·L⁻¹·d⁻¹ and maintaining 99% enantiomeric excess over extended operational periods [7].

The integration of cofactor recycling systems within continuous flow reactors addresses one of the primary economic barriers to industrial biocatalysis implementation [2]. These systems demonstrate operational stability exceeding 650 hours while maintaining consistent conversion rates and stereochemical purity, making them economically attractive for large-scale production.

| System Type | Space-Time Yield (g·L⁻¹·d⁻¹) | Conversion (%) | Residence Time (min) | Operational Stability (h) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Immobilized ω-transaminase on EDA-epoxy resin | 930.73 | 95 | 10 | 360 | 99.5 |

| Candida antarctica lipase B on magnetic halloysite nanotubes | 91.00 | 91 | 60 | 240 | 96.0 |

| Trans-4-proline hydroxylase flow system | 1050.00 | 89 | 15 | 720 | 98.0 |

| Immobilized dual enzyme reactor (CR+GDH) | 1586.00 | 80 | 45 | 650 | 99.0 |

| Packed bed enzymatic reactor | 850.00 | 85 | 30 | 480 | 97.0 |

Reactor Design Considerations for Scale-Up

The transition from laboratory-scale to industrial-scale continuous flow systems requires careful consideration of fluid dynamics, heat transfer, and catalyst distribution [8]. Packed bed reactor configurations utilizing immobilized enzymes offer optimal balance between catalyst loading and pressure drop considerations [9]. Mathematical modeling using axial dispersion equations with Ping Pong Bi Bi kinetic terms provides accurate prediction of reactor performance across different scales [9].

Hierarchically engineered enzyme-packed bed reactors fabricated through three-dimensional printing technologies enable precise control over pore structure and enzyme distribution [10]. These advanced reactor designs incorporate microporous scaffolds with high specific surface areas, optimizing enzyme-substrate contact while maintaining appropriate fluid flow characteristics.

Solvent Engineering in Diastereomeric Salt Formation

Solvent selection and optimization play crucial roles in the efficient resolution of (R)-3-aminopiperidine dihydrochloride through diastereomeric salt formation [11] [12]. The dielectric properties, hydrogen bonding capabilities, and molecular size of solvents significantly influence crystallization behavior, enantioselectivity, and overall process efficiency.

Dielectric Constant Effects on Chiral Discrimination

The dielectric constant of the crystallization medium fundamentally affects the thermodynamic stability of diastereomeric salt pairs [11]. Water-saturated 2-methyltetrahydrofuran, with a dielectric constant of 7.2, provides exceptional diastereomeric ratios of 32:1 while achieving 92% crystallization efficiency and 98.5% product purity [13] [12]. This biorenewable solvent offers additional advantages including reduced environmental impact and alignment with green chemistry principles.

Systematic investigations of solvent polarity effects reveal that intermediate dielectric constants (8-20) generally provide optimal chiral discrimination [11]. Dioxane-methanol mixtures (50:50 w/w) with dielectric constants of 17.5 achieve diastereomeric ratios of 25:1, demonstrating the importance of balancing polar and nonpolar interactions in the crystallization environment.

Solvent Incorporation and Crystal Structure Stabilization

The incorporation of solvent molecules into crystal lattices profoundly influences the stability and selectivity of diastereomeric salt formation [11] [12]. Non-protic solvents such as dioxane can serve as space-filling agents within crystal structures without participating in hydrogen bonding networks, thereby stabilizing specific diastereomeric forms through steric effects rather than electronic interactions.

Crystallographic analysis reveals that solvent-incorporated crystal structures exhibit distinct packing arrangements that favor one enantiomer over the other [12]. The ability to switch between enantiomeric preferences by changing solvent systems provides operational flexibility, enabling access to both (R) and (S) forms of 3-aminopiperidine using a single resolving agent.

| Solvent System | Dielectric Constant (ε) | Diastereomeric Ratio | Crystallization Efficiency (%) | Product Purity (%) | Recovery Yield (%) |

|---|---|---|---|---|---|

| Water-saturated 2-methyltetrahydrofuran | 7.2 | 32:1 | 92 | 98.5 | 85 |

| Dioxane/methanol (50:50 w/w) | 17.5 | 25:1 | 87 | 96.2 | 82 |

| Cyclohexane/2-propanol (50:50 w/w) | 8.4 | 28:1 | 89 | 97.4 | 84 |

| n-propanol | 20.1 | 18:1 | 85 | 95.8 | 80 |

| Isopropyl acetate | 5.6 | 20:1 | 78 | 94.1 | 76 |

Process Intensification Through Continuous Crystallization

The implementation of continuous crystallization processes for diastereomeric salt formation enables precise control over supersaturation, nucleation, and crystal growth kinetics [14] [15]. Population balance modeling approaches provide mathematical frameworks for optimizing crystallization parameters including temperature profiles, residence time distributions, and mixing intensities.

Continuous crystallization systems offer several advantages over batch processes, including improved heat and mass transfer, reduced batch-to-batch variability, and enhanced control over crystal size distribution [14]. These systems enable real-time monitoring and adjustment of critical process parameters, leading to more consistent product quality and higher overall yields.

Catalyst Recycling and Stability Enhancements

The economic viability of industrial biocatalytic processes critically depends on enzyme stability and recyclability [16] [17]. Effective immobilization strategies must balance activity retention, operational stability, and cost considerations while enabling multiple reuse cycles without significant performance degradation.

Immobilization Strategy Selection and Optimization

Metal affinity chromatography (IMAC) immobilization techniques demonstrate superior performance characteristics, achieving 88% initial activity retention and maintaining 81% activity after ten reuse cycles [18] [19]. The robust nature of IMAC-based attachment stems from the multipoint coordination between histidine-tagged enzymes and metal-derivatized supports, providing both purification and immobilization in a single step.

Covalent binding methods utilizing epoxy resin supports offer excellent stability profiles with half-lives of 48 hours at 50°C and minimal leaching rates of 0.5% per cycle [18]. These immobilization approaches provide cost-effective solutions for industrial applications, with relative cost factors of 1.0 compared to more sophisticated methods.

Cross-linked enzyme aggregates (CLEAs) represent an innovative approach that eliminates the need for support materials while providing enhanced stability characteristics [20]. CLEA preparations demonstrate 82% initial activity retention and extended storage stability of 120 days, making them attractive for applications requiring long-term catalyst storage.

Thermal and Operational Stability Enhancement

Enzyme engineering strategies combined with immobilization techniques significantly improve thermal stability and operational lifetime [21] [22]. Rational design approaches focusing on key structural residues enhance protein rigidity and reduce aggregation tendencies, leading to improved stability under industrial operating conditions.

The microenvironment surrounding immobilized enzymes can be tailored through the selection of appropriate support materials and surface modifications [23] [18]. Zwitterionic polymer microenvironments, such as polysulfobetaine methacrylate, provide superior pH tolerance and thermal stability compared to conventional polyethylene glycol-based systems [10].

| Immobilization Method | Initial Activity Retention (%) | Activity After 10 Cycles (%) | Half-life at 50°C (h) | Storage Stability (days) | Leaching Rate (%/cycle) |

|---|---|---|---|---|---|

| Metal affinity chromatography (IMAC) | 88 | 81 | 72 | 150 | 0.1 |

| Cross-linking enzyme aggregates (CLEAs) | 82 | 74 | 65 | 120 | 0.2 |

| Covalent binding on epoxy resin | 75 | 68 | 48 | 90 | 0.5 |

| Entrapment in polymer beads | 72 | 60 | 42 | 75 | 0.8 |

| Encapsulation in hydrogel matrix | 70 | 58 | 35 | 60 | 1.2 |

Process Integration and Economic Optimization

The integration of catalyst recycling systems with continuous flow processes enables significant cost reductions while maintaining high productivity levels [16] [24]. Economic analysis indicates that continuous flow biocatalytic processes achieve overall costs of $78 per kilogram compared to $125 for traditional batch synthesis, representing a 38% cost reduction [25].

Environmental impact assessments demonstrate that optimized biocatalytic processes generate significantly less waste (0.8 kg per kg product) compared to chemical synthesis routes (4.1 kg per kg product) [24]. The reduced energy consumption (12 kWh/kg versus 35 kWh/kg for chemical synthesis) further enhances the sustainability profile of these processes.

Scale-Up Considerations and Process Control

The successful scale-up of enzyme recycling systems requires careful consideration of mixing patterns, mass transfer limitations, and thermal management [26] [25]. Process analytical technology (PAT) implementation enables real-time monitoring of enzyme activity, substrate conversion, and product quality throughout the recycling process.

Advanced process control strategies incorporating machine learning algorithms can optimize catalyst recycling parameters in real-time, maximizing enzyme lifetime while maintaining product specifications [27]. These intelligent control systems adapt to changing process conditions and enzyme aging patterns, ensuring consistent performance across extended operational periods.

| Parameter | Laboratory Scale Optimum | Industrial Scale Target | Critical Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 45.0 | 40.0 | High |

| Substrate Concentration (g/L) | 50.0 | 120.0 | High |

| Enzyme Loading (mg/mL) | 10.0 | 25.0 | High |

| Residence Time (min) | 20.0 | 30.0 | High |

| Flow Rate (mL/min) | 0.5 | 500.0 | Medium |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (87.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant